![molecular formula C8H4FN3 B1442075 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile CAS No. 1190316-08-5](/img/structure/B1442075.png)
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Overview
Description
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a chemical compound with the empirical formula C7H5FN2 . It is a solid substance . This compound is a part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, has been reported in the literature . The synthesis process involves several steps, including N-1 benzylation .Molecular Structure Analysis
The molecular structure of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile includes a pyrrolo[2,3-b]pyridine core with a fluorine atom at the 5-position and a carbonitrile group at the 6-position .Physical And Chemical Properties Analysis
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a solid substance . Its melting point is 187.4 °C .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is utilized as a building block for the synthesis of various compounds with potential therapeutic effects. Its fluorinated pyrrolopyridine structure is particularly valuable in the design of kinase inhibitors, which are a class of drugs that can interfere with cell signal transduction and have applications in cancer treatment .
Agriculture
This compound’s derivatives are explored for their role in developing new agrochemicals. The fluorine atom’s presence can enhance the biological activity of pesticides and herbicides, making them more effective at lower doses, thus reducing environmental impact .
Material Science
In material science, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile serves as a precursor for materials that exhibit unique electronic properties. These materials can be used in the development of organic semiconductors, which are crucial for flexible electronics and solar cells .
Environmental Science
Research in environmental science has leveraged this compound for the detection and quantification of pollutants. Its chemical properties allow it to bind selectively to certain contaminants, aiding in the development of sensitive detection methods .
Biochemistry
Biochemists use 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile to study enzyme-substrate interactions, particularly in enzymes that are part of the cell’s signaling pathways. Understanding these interactions can lead to the discovery of new drug targets .
Pharmacology
In pharmacology, the compound’s derivatives are being investigated for their pharmacokinetics and pharmacodynamics. They are potential candidates for drug development due to their ability to modulate biological pathways involved in diseases .
Analytical Chemistry
Analytical chemists use 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile in the development of new analytical methods. Its structure can be modified to create probes or markers that help in the analysis of complex biological samples .
Synthesis of Novel Compounds
Finally, this compound is a versatile intermediate in the synthesis of novel organic compounds. Its reactivity allows for the introduction of various functional groups, enabling the creation of a diverse array of molecules for further study .
Future Directions
The future directions for the research and development of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile and related compounds could involve further exploration of their potential as FGFR inhibitors . This could include optimization of their structures for improved potency, selectivity, and pharmacokinetic properties.
Mechanism of Action
Target of Action
The primary targets of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These receptors play an essential role in various types of tumors , making them attractive targets for cancer therapy.
Mode of Action
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile interacts with its targets (FGFRs) by inhibiting their activity . This inhibition occurs when the compound binds to the receptors, preventing them from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This action results in the suppression of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The inhibition of FGFRs by 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile affects several biochemical pathways. These include signal transduction pathways that regulate organ development, cell proliferation and migration, and angiogenesis . The compound’s action also disrupts the abnormal activation of the FGFR signaling pathway, which is associated with the progression and development of several cancers .
Result of Action
The molecular and cellular effects of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile’s action include the inhibition of cell proliferation and the induction of apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
properties
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-6-3-5-1-2-11-8(5)12-7(6)4-10/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQQBUDJBHLKML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696661 | |
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1190316-08-5 | |
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190316-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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